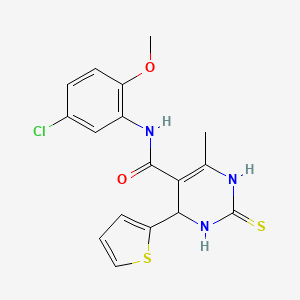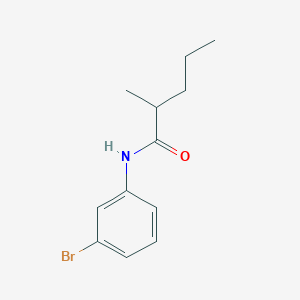
N-(3-bromophenyl)-2-methylpentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-bromophenyl)-2-methylpentanamide, also known as Brorphine, is a synthetic opioid that has gained popularity in recent years due to its potent analgesic effects. It belongs to the class of phenethylamines and is structurally similar to fentanyl. Brorphine has been used as a research chemical and is not approved for human consumption.
Mechanism of Action
N-(3-bromophenyl)-2-methylpentanamide works by binding to the mu-opioid receptors in the brain and spinal cord. This binding results in the activation of the opioid system, which leads to the release of endorphins and other neurotransmitters that produce analgesia and euphoria. N-(3-bromophenyl)-2-methylpentanamide is more potent than morphine due to its higher affinity for the mu-opioid receptors.
Biochemical and Physiological Effects
N-(3-bromophenyl)-2-methylpentanamide has been found to produce a range of biochemical and physiological effects. It produces potent analgesia, which is useful in the treatment of pain. It also produces sedation and euphoria, which can be desirable in certain situations. However, it can also produce respiratory depression, which can be life-threatening in high doses. N-(3-bromophenyl)-2-methylpentanamide has also been found to produce constipation, nausea, and vomiting.
Advantages and Limitations for Lab Experiments
N-(3-bromophenyl)-2-methylpentanamide has several advantages and limitations for lab experiments. It is a potent analgesic, which makes it useful in pain research. It also produces sedation and euphoria, which can be useful in addiction research. However, it can produce respiratory depression, which can be a limitation in certain experiments. N-(3-bromophenyl)-2-methylpentanamide is also a synthetic opioid and may not accurately reflect the effects of natural opioids in the body.
Future Directions
There are several future directions for research on N-(3-bromophenyl)-2-methylpentanamide. One direction is to study its potential use in the treatment of addiction and withdrawal symptoms. Another direction is to study its potential use in the treatment of pain. Further research is also needed to understand the long-term effects of N-(3-bromophenyl)-2-methylpentanamide use and its potential for abuse.
Conclusion
In conclusion, N-(3-bromophenyl)-2-methylpentanamide is a synthetic opioid that has gained popularity in recent years due to its potent analgesic effects. It has been studied for its potential use in the treatment of addiction and withdrawal symptoms and has been found to be more potent than morphine. N-(3-bromophenyl)-2-methylpentanamide has several advantages and limitations for lab experiments and has several future directions for research. However, it is important to note that N-(3-bromophenyl)-2-methylpentanamide is not approved for human consumption and should only be used for scientific research purposes.
Synthesis Methods
N-(3-bromophenyl)-2-methylpentanamide can be synthesized using a simple method that involves the reaction of 3-bromophenyl magnesium bromide with 2-methylpentanoyl chloride. This method yields N-(3-bromophenyl)-2-methylpentanamide as a white crystalline powder with a purity of over 95%.
Scientific Research Applications
N-(3-bromophenyl)-2-methylpentanamide has been used as a research chemical in various scientific studies. It has been studied for its analgesic properties and has been found to be more potent than morphine. N-(3-bromophenyl)-2-methylpentanamide has also been studied for its potential use in the treatment of addiction and withdrawal symptoms. It has been shown to reduce cravings and withdrawal symptoms in opioid-dependent individuals.
properties
IUPAC Name |
N-(3-bromophenyl)-2-methylpentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-3-5-9(2)12(15)14-11-7-4-6-10(13)8-11/h4,6-9H,3,5H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLNBCTVDISGDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)NC1=CC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(6-chloro-4-phenyl-2-quinazolinyl)thio]-N-(2-cyanophenyl)propanamide](/img/structure/B5137045.png)
![2-(4-methoxyphenyl)-2-oxoethyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanoate](/img/structure/B5137050.png)
![N-[2-(1-azepanylmethyl)-1-ethyl-1H-benzimidazol-5-yl]acetamide](/img/structure/B5137054.png)
![2,6-dimethoxy-4-{[4-(3-phenylpropyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B5137061.png)

![({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methyl{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}amine](/img/structure/B5137080.png)

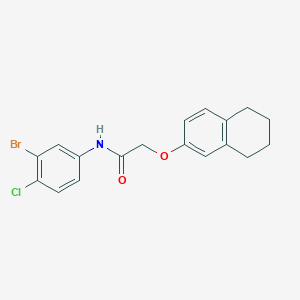
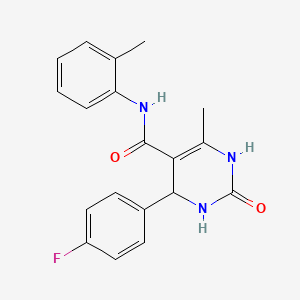
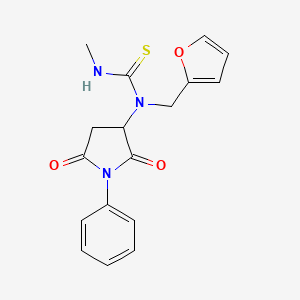
![3-methoxy-4-[3-(1-naphthyloxy)propoxy]benzaldehyde](/img/structure/B5137123.png)

![N-cyclohexyl-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5137138.png)
